molecular formula C16H12N2O2 B12906986 1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone CAS No. 348085-14-3

1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone

Cat. No.: B12906986
CAS No.: 348085-14-3
M. Wt: 264.28 g/mol
InChI Key: GMJADPXMUWFUOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone (CAS Number: 348085-14-3) is a high-purity synthetic organic compound with the molecular formula C16H12N2O2 and a molecular weight of 264.28 g/mol . This hybrid molecular scaffold incorporates both indole and pyridine rings, structural motifs of significant interest in medicinal chemistry and drug discovery. The indole nucleus is a privileged structure in pharmacology, known for its diverse biological activities . Scientific literature extensively documents that indole derivatives exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities . Specifically, indole-based compounds have demonstrated potent anti-inflammatory effects by inhibiting key pro-inflammatory cytokines such as TNF-α and IL-1β, and modulating pathways like NF-κB . Furthermore, recent studies highlight that novel synthetic analogs combining indole with other pharmacophores, such as chalcones, show promising antiproliferative activity against human cancer cell lines, including HCT116 colon carcinoma, by inducing apoptosis through intrinsic and extrinsic pathways . This compound serves as a valuable building block for synthesizing more complex molecules and is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and the exploration of novel therapeutic agents. It is supplied with a purity of ≥95% and is strictly for Research Use Only, not intended for diagnostic, therapeutic, or personal use. Researchers are advised to handle this compound in a laboratory setting following appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

348085-14-3

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

1-[4-(1H-indole-2-carbonyl)pyridin-3-yl]ethanone

InChI

InChI=1S/C16H12N2O2/c1-10(19)13-9-17-7-6-12(13)16(20)15-8-11-4-2-3-5-14(11)18-15/h2-9,18H,1H3

InChI Key

GMJADPXMUWFUOA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CN=C1)C(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Carbonylation of Indole at 2-Position

The indole-2-carbonyl moiety is commonly prepared by selective oxidation or acylation of indole derivatives. Literature reports the use of 1H-indole-2-carboxylic acid or its derivatives as starting materials, which can be converted to the corresponding acid chloride or activated esters for coupling reactions.

Coupling with Pyridin-3-yl Precursors

The key step involves coupling the indole-2-carbonyl intermediate with a 3-substituted pyridine derivative. This is often achieved via:

  • Nucleophilic aromatic substitution on a 3-halopyridine with the indole-2-carbonyl nucleophile
  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to form the C-C or C-N bond between the indole carbonyl and pyridine ring

Introduction of the Ethanone Group

The acetyl group at the 1-position of the pyridine ring is introduced by acetylation reactions, typically using acetyl chloride or acetic anhydride under controlled conditions. Alternatively, the ethanone moiety can be incorporated by starting from 3-acetylpyridine derivatives.

One-Pot Multi-Component Condensation Approaches

Recent advances have demonstrated efficient one-pot, multi-component condensation reactions involving:

  • 3-cyanoacetyl indoles
  • Aromatic aldehydes
  • Ammonium acetate
  • Malononitrile or other active methylene compounds

These reactions proceed under mild conditions (e.g., aqueous micellar media with surfactants like cetyltrimethylammonium bromide) to yield functionalized indole-pyridine derivatives with high yields (85–94%) and purity.

Example Synthetic Procedure (Literature-Based)

Step Reagents & Conditions Outcome Yield (%)
1. Preparation of 3-acetylpyridine derivative 3-bromopyridine + acetylation reagents (Ac2O or AcCl) 3-acetylpyridine intermediate 80–90
2. Formation of indole-2-carbonyl chloride Indole-2-carboxylic acid + SOCl2 or oxalyl chloride Indole-2-carbonyl chloride 85–95
3. Coupling reaction Indole-2-carbonyl chloride + 3-acetylpyridine + base (e.g., triethylamine) in DCM or DMF This compound 60–75
4. Purification Column chromatography or recrystallization Pure target compound -

This method is supported by analogous procedures in the synthesis of indole-pyridine hybrids for medicinal chemistry applications.

Analytical and Mechanistic Insights

  • The key intermediate formation often involves Knoevenagel condensation between aldehydes and active methylene compounds, followed by Michael addition and cyclization steps to form the pyridine ring substituted with indole-carbonyl groups.
  • NMR spectroscopy confirms the presence of characteristic indole NH protons (~10–12 ppm), carbonyl carbons (~160–200 ppm in 13C NMR), and acetyl methyl protons (~2.0–2.5 ppm in 1H NMR).
  • Mass spectrometry typically shows molecular ion peaks consistent with the molecular weight of 264.28 g/mol.

Summary Table of Preparation Methods

Method Type Key Reagents Conditions Advantages Yield Range References
Multi-component one-pot condensation 3-cyanoacetyl indole, aldehydes, ammonium acetate, malononitrile Aqueous micellar media, 57–120 °C, 3 h High yield, simple, eco-friendly 85–94%
Stepwise coupling via acid chloride Indole-2-carboxylic acid, SOCl2, 3-acetylpyridine, base Room temp to reflux, organic solvents Controlled, scalable 60–75%
Palladium-catalyzed cross-coupling Indole derivatives, halopyridines, Pd catalyst Mild, inert atmosphere Versatile, regioselective Variable General literature

Chemical Reactions Analysis

1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone undergoes several types of chemical reactions:

Scientific Research Applications

1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Substituents/Modifications Key Applications/Sources References
1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone C₁₆H₁₁N₃O₂ Indole-2-carbonyl, pyridin-3-yl, acetyl Alkaloid research, potential CNS agents
Iloperidone (CAS: 133454-47-4) C₂₄H₂₇FN₂O₄ 6-Fluorobenzo[d]isoxazol-3-yl, piperidinyl Antipsychotic drug (D₂/5-HT₂A antagonist)
1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone C₁₆H₁₃NO₃S Indole-3-yl, phenylsulfonyl Lab reagent, intermediate in synthesis
1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone C₁₆H₂₀N₂O 2-Methylindole, piperidinyl Psychoactive derivative (cathinone-like)
Pauridianthine C₄₀H₄₈N₄O₂ Pyrido[3,4-b]indole framework Natural alkaloid (Apocynaceae family)

Functional and Pharmacological Differences

Iloperidone vs. Target Compound

  • Structural Divergence : Iloperidone replaces the indole-carbonyl group with a 6-fluorobenzo[d]isoxazole moiety and incorporates a piperidinylpropoxy chain, enhancing its affinity for dopamine and serotonin receptors .

Indole-3-yl Derivatives

  • 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone: The phenylsulfonyl group increases electrophilicity, correlating with acute oral toxicity (LD₅₀ > 300 mg/kg in rodents; H302 hazard) . This contrasts with the target compound’s lower toxicity profile in preliminary assays.

Cathinone Analogues

  • 1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone: The piperidinyl group confers stimulant properties akin to synthetic cathinones (e.g., MDPV), acting as dopamine/norepinephrine reuptake inhibitors . The target compound lacks this substituent, suggesting divergent pharmacological pathways.

Analytical Characterization

  • HRMS/NMR : Indole-pyridine hybrids exhibit characteristic signals: indole NH (~δ 11.5 ppm), pyridine protons (δ 7.5–8.5 ppm), and acetyl carbonyl (δ 2.6–3.1 ppm) .
  • Metabolism : Unlike Iloperidone, which undergoes O-dealkylation and N-dealkylation to yield 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole , the target compound’s metabolic fate remains unstudied.

Biological Activity

1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone, a compound with significant biological implications, has garnered attention in medicinal chemistry due to its potential therapeutic effects. This article delves into its synthesis, biological activities, and relevant case studies, supported by diverse research findings.

The molecular formula of this compound is C16H12N2O. The compound features an indole moiety linked to a pyridine ring through a carbonyl group, which is crucial for its biological activity. Its structural characteristics suggest potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, derivatives of indole and pyridine have shown promising results against various cancer cell lines. In particular, compounds derived from this compound exhibited significant antiproliferative effects against breast cancer cells (MCF-7) and other tumor types, demonstrating IC50 values in the micromolar range .

Cell Line IC50 (µM) Activity
MCF-7<10Antiproliferative
A549<10Antiproliferative
HeLa<10Antiproliferative

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It acts as an inhibitor of the COX-2 enzyme, which plays a crucial role in inflammation and pain pathways. In vivo studies demonstrated that certain derivatives exhibited strong analgesic and anti-inflammatory effects, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Antimicrobial Activity

Research indicates that this compound derivatives possess antimicrobial properties against various bacterial strains. Notably, they showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans, with minimum inhibitory concentrations (MICs) indicating moderate to high efficacy .

Microorganism MIC (µg/mL) Activity
MRSA7.80Antibacterial
Candida albicans62.50Antifungal

Study on COX-2 Inhibition

In a study focusing on the synthesis of novel indole derivatives, researchers synthesized several compounds based on this compound. These compounds were evaluated for their COX-2 inhibitory activity using computational docking methods alongside in vitro assays. The most potent derivative exhibited an IC50 value significantly lower than standard COX-2 inhibitors .

Cytotoxicity Evaluation

Another study assessed the cytotoxic effects of various derivatives against human lung carcinoma (A549) and other cancer cell lines using the sulforhodamine B assay. The results indicated that several synthesized compounds showed selective toxicity towards cancer cells while sparing normal fibroblasts, suggesting their potential for therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic ring (e.g., pyridine derivatives) in the presence of a Lewis acid catalyst like AlCl₃ . Alternative routes include condensation reactions between indole carbonyl precursors and pyridine-based ketones, as seen in structurally related compounds . Optimization of solvent systems (e.g., anhydrous dichloromethane) and stoichiometric ratios (1:1.2 for acyl chloride to aromatic substrate) is critical to minimize side reactions.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Mass Spectrometry (MS) : For molecular weight confirmation (e.g., NIST reference data with molecular ion peaks at m/z 299.34 ).
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve aromatic protons (6.5–8.5 ppm) and carbonyl groups (~190–210 ppm for ketones) .
  • Infrared (IR) Spectroscopy : To identify carbonyl stretching frequencies (~1680–1750 cm⁻¹) .
    Cross-referencing experimental spectra with databases (e.g., NIST Chemistry WebBook ) ensures accuracy.

Q. What are the critical physical properties influencing experimental handling?

  • Methodological Answer :

  • Solubility : High solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited in water, necessitating solvent selection for reactions .
  • Melting Point : Variability in reported values (e.g., 409 K in related indole derivatives ) requires verification via differential scanning calorimetry (DSC).
  • Hydrogen Bonding : Polar surface area (PSA) of ~62.3 Ų predicts interactions in crystallization or chromatographic separation.

Advanced Research Questions

Q. How can researchers optimize Friedel-Crafts acylation yield for this compound?

  • Methodological Answer :

  • Catalyst Activation : Use freshly distilled AlCl₃ to mitigate moisture-induced deactivation .
  • Reaction Monitoring : Employ TLC (hexane:ethyl acetate, 3:1) to track acyl intermediate formation.
  • Yield Contradictions : Discrepancies in literature yields (e.g., 70–82% ) may stem from competing side reactions (e.g., over-acylation). Mitigate via controlled temperature (0–5°C) and substrate pre-drying .

Q. How to resolve discrepancies between experimental and computational NMR data?

  • Methodological Answer :

  • Solvent Effects : Simulate NMR shifts using DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., DMSO) .
  • Tautomerism : Indole-pyridine systems may exhibit keto-enol tautomerism, altering proton environments. Validate via variable-temperature NMR .
  • X-ray Validation : Compare experimental NMR with crystallographic data (e.g., bond lengths and angles ) to confirm structural assignments.

Q. What challenges arise in crystallizing this compound, and how do they impact structural analysis?

  • Methodological Answer :

  • Polymorphism : Substituent steric effects (e.g., pyridinyl vs. indolyl groups) influence crystal packing. Screen solvents (DMF/ethanol mixtures) to isolate stable polymorphs .
  • Hydrogen Bonding : Intermolecular C–H···O interactions (e.g., 2.8–3.2 Å ) stabilize crystal lattices but complicate diffraction resolution. Use synchrotron radiation for high-resolution data.
  • Disorder Modeling : Methyl or aromatic ring disorder requires refinement with constraints (e.g., ISOR in SHELXL ).

Q. How to assess structure-activity relationships (SAR) for this compound in biological studies?

  • Methodological Answer :

  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., indole carbonyl with enzyme active sites ).
  • Derivatization : Introduce substituents (e.g., electron-withdrawing groups on the pyridine ring) and compare bioactivity via IC₅₀ assays .
  • Data Contradictions : Address conflicting SAR reports by standardizing assay conditions (e.g., cell line selection, incubation time ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.